molecular formula C6H7BrFNS B13506672 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Cat. No.: B13506672
M. Wt: 224.10 g/mol
InChI Key: GRHLJFKEKUOLQI-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole typically involves the reaction of 2-(2-fluoropropan-2-yl)-1,3-thiazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or chloroform (CHCl3) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, amines, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated thiazoles or modified thiazole rings.

Scientific Research Applications

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers or other materials to enhance their properties such as thermal stability or chemical resistance.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-fluoropropan-2-yl)pyridine
  • 4-Bromo-2-fluoro-1-(propan-2-yl)benzene

Uniqueness

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and fluorine atoms on a thiazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, compared to similar compounds with different heterocyclic cores or substituents.

Properties

Molecular Formula

C6H7BrFNS

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H7BrFNS/c1-6(2,8)5-9-4(7)3-10-5/h3H,1-2H3

InChI Key

GRHLJFKEKUOLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)Br)F

Origin of Product

United States

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